molecular formula C22H13Cl2N3O3 B2819167 6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one CAS No. 439096-96-5

6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2819167
CAS No.: 439096-96-5
M. Wt: 438.26
InChI Key: WTVXLAPKSCEYKC-UHFFFAOYSA-N
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Description

6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines a phthalazinone moiety with a benzoxazinone ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone intermediate, which is then reacted with a benzoxazinone derivative under specific conditions.

  • Step 1: Synthesis of Phthalazinone Intermediate

      Reactants: 3,5-dichlorobenzoyl chloride and hydrazine hydrate.

      Conditions: The reaction is carried out in an organic solvent like ethanol under reflux conditions.

      Product: 3-(3,5-dichlorophenyl)-1-phthalazinone.

  • Step 2: Formation of the Final Compound

      Reactants: 3-(3,5-dichlorophenyl)-1-phthalazinone and 2H-1,4-benzoxazin-3(4H)-one.

      Conditions: The reaction is typically conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

      Product: this compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves:

    Continuous flow reactors: to maintain consistent reaction conditions.

    Automated purification systems: to isolate the final product efficiently.

    Green chemistry principles: to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazinone ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the phthalazinone moiety, potentially converting the ketone group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development.

Medicine

Medically, 6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one is investigated for its anti-inflammatory and anticancer properties. Its ability to inhibit certain enzymes involved in disease pathways is of particular interest.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It binds to the active site of the enzyme, preventing the substrate from accessing it. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.

Molecular Targets and Pathways

    Enzymes: Cyclooxygenase (COX), phosphodiesterase (PDE).

    Pathways: Inflammatory pathways, cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its dual-ring structure, which provides a versatile platform for chemical modifications. This allows for the exploration of a wide range of biological activities and potential therapeutic applications.

By understanding the detailed chemistry and applications of this compound, researchers can continue to explore its potential in various scientific fields.

Properties

IUPAC Name

6-[3-(3,5-dichlorophenyl)-4-oxophthalazin-1-yl]-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3O3/c23-13-8-14(24)10-15(9-13)27-22(29)17-4-2-1-3-16(17)21(26-27)12-5-6-19-18(7-12)25-20(28)11-30-19/h1-10H,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVXLAPKSCEYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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